molecular formula C11H11N3O2S B2412153 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 180028-93-7

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2412153
CAS No.: 180028-93-7
M. Wt: 249.29
InChI Key: VSTCCVWZTADGQN-UHFFFAOYSA-N
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Description

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

The synthesis of 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-methoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the desired thioxopyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives. Similar compounds include:

  • 6-amino-1-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-amino-1-(4-nitrophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.

Biological Activity

6-amino-1-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N4OSC_{10}H_{10}N_4OS with a molecular weight of 226.28 g/mol. The compound features a thioxo group and an amino group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thioxopyrimidine compounds possess significant antimicrobial properties. For instance, modifications to the thioxo group can enhance activity against various bacterial strains .
  • Myeloperoxidase Inhibition : Myeloperoxidase (MPO) is an enzyme linked to inflammatory conditions. Compounds structurally related to this compound have been identified as potent inhibitors of MPO, suggesting potential applications in treating autoimmune diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in oxidative stress and inflammation. The thioxo moiety plays a pivotal role in interacting with thiol groups in proteins, leading to enzyme inhibition and subsequent therapeutic effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

  • Antimicrobial Study : A study conducted on various thioxopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .
    CompoundAntimicrobial Activity (Zone of Inhibition)
    Derivative A15 mm
    Derivative B20 mm
    6-amino-1-(4-methoxyphenyl)-2-thioxo18 mm
  • MPO Inhibition Study : A preclinical evaluation showed that compounds similar to 6-amino-1-(4-methoxyphenyl)-2-thioxo effectively inhibited MPO activity in vitro and in vivo models. The lead compound demonstrated significant anti-inflammatory effects in lipopolysaccharide-stimulated human blood samples .
  • Cytotoxicity Assessment : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value comparable to established chemotherapeutics like Olaparib. This suggests a promising avenue for cancer treatment .
    Cell LineIC50 (µM)
    MDA-MB-436 (BRCA1 mutant)10.70
    Control (Olaparib)9.62

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-8-4-2-7(3-5-8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTCCVWZTADGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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